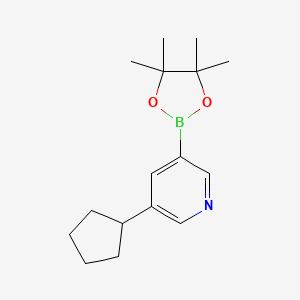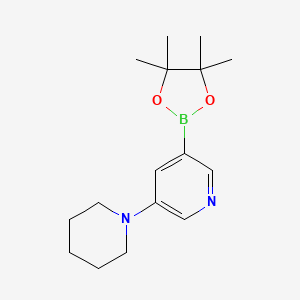
1,2,3-Tribromo-4-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tribromo-4-iodobenzene (1,2,3-TBIB) is an organobromine compound with a wide range of applications in fields such as organic synthesis, analytical chemistry, and materials science. It is a colorless solid that is soluble in organic solvents, such as chloroform and dichloromethane. It is also a strong oxidizing agent, which makes it useful for a variety of chemical reactions. 1,2,3-TBIB has been studied for its potential as a catalyst in organic synthesis, as well as for its potential applications in the field of analytical chemistry.
科学研究应用
1,2,3-Tribromo-4-iodobenzene has been studied for its potential use as a catalyst in organic synthesis. It has been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
1,2,3-Tribromo-4-iodobenzene has also been studied for its potential use in analytical chemistry. It has been used as a reagent in the determination of halides and other halogenated compounds. It has also been used as a reagent in the determination of trace metals.
作用机制
1,2,3-Tribromo-4-iodobenzene is an oxidizing agent, meaning it can oxidize other molecules. The mechanism of action of 1,2,3-Tribromo-4-iodobenzene is not fully understood, however, it is believed that it can oxidize molecules by abstracting electrons from them. This process is known as “electron transfer” and is the basis for many chemical reactions.
Biochemical and Physiological Effects
1,2,3-Tribromo-4-iodobenzene is not known to have any biochemical or physiological effects. It is not known to be toxic to humans or animals, nor is it known to be an irritant.
实验室实验的优点和局限性
The main advantage of 1,2,3-Tribromo-4-iodobenzene is its high reactivity, which makes it useful for a variety of chemical reactions. It is also relatively inexpensive, which makes it a cost-effective reagent for laboratory experiments.
The main limitation of 1,2,3-Tribromo-4-iodobenzene is its tendency to react with other molecules, which can lead to unwanted side reactions. It is also sensitive to light and air, and should be stored in a dark, airtight container.
未来方向
1. Further research into the mechanism of action of 1,2,3-Tribromo-4-iodobenzene and its potential applications in organic synthesis.
2. Further research into the potential applications of 1,2,3-Tribromo-4-iodobenzene in analytical chemistry.
3. Further research into the potential applications of 1,2,3-Tribromo-4-iodobenzene in materials science.
4. Further research into the potential environmental and health impacts of 1,2,3-Tribromo-4-iodobenzene.
5. Further research into the potential use of 1,2,3-Tribromo-4-iodobenzene as a catalyst for the synthesis of pharmaceuticals.
6. Further research into the potential use of 1,2,3-Tribromo-4-iodobenzene in the production of polymers and other materials.
7. Further research into the potential use of 1,2,3-Tribromo-4-iodobenzene in the production of dyes and pigments.
8. Further research into the potential use of 1,2,3-Tribromo-4-iodobenzene in the production of food additives.
9. Further research into the potential use of 1,2,3-Tribromo-4-iodobenzene in the production of fuels and fuel additives.
10. Further research into the potential use of 1,2,3-Tribromo-4-iodobenzene in the production of cosmetics and personal care products.
合成方法
1,2,3-Tribromo-4-iodobenzene can be synthesized by the reaction of 1,2,3-tribromobenzene with iodine in aqueous solution. The reaction is carried out at room temperature and is complete in a few hours. The reaction is as follows:
1,2,3-tribromobenzene + I2 → 1,2,3-Tribromo-4-iodobenzene
The reaction is catalyzed by the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction can also be carried out in the presence of an acid, such as hydrochloric acid or sulfuric acid.
属性
IUPAC Name |
1,2,3-tribromo-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCZHKVECFTAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)Br)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tribromo-4-iodobenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














